molecular formula C12H14ClFN2O B2533246 (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1787401-93-7

(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Cat. No. B2533246
CAS RN: 1787401-93-7
M. Wt: 256.71
InChI Key: GAFQQOMPTZUVGY-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a synthetic compound that has been extensively studied for its potential applications in various fields of research and industry. It is primarily used for research and development .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.71 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results .

Scientific Research Applications

Novel Heterocyclic Molecule Development

Murthy et al. (2017) synthesized a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, through a reduction reaction involving hydride transfer. This compound was characterized using various spectroscopic techniques and theoretical calculations to explore its reactivity, stability, and potential applications in non-linear optics due to its first hyperpolarizability. The study also assessed the molecule's stability in water and its sensitivity towards autoxidation mechanisms, suggesting its potential as a lead compound for developing new anticancer drugs (Murthy et al., 2017).

Fluorescent Molecules for Biotechnology and Material Science

Gao et al. (2014) prepared a new class of isoindolin-1-one-based BF2 complexes that exhibit broad and intense absorption and emission bands, high fluorescence quantum yields, and significant Stokes shifts. These novel dyes, which show higher photostability compared to classical BODIPYs, have applications in biotechnology and material sciences, demonstrating the versatility of isoindolin-1-one derivatives in creating functional fluorescent molecules (Gao et al., 2014).

Complex Molecular Structure Synthesis

Chen et al. (2009) described an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are important due to their biological activities. This method involves a three-component 1,3-dipolar cycloaddition, resulting in spirooxindole derivatives with high yield, regiochemistry, and excellent stereoselectivities. The synthesis demonstrates the potential of using isoindolin-1-one derivatives as intermediates in constructing complex molecular architectures relevant to medicinal chemistry (Chen et al., 2009).

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces . Spills should be cleaned up promptly to prevent them from entering sewers, watercourses, or low areas .

properties

IUPAC Name

4-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFQQOMPTZUVGY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.